N-(3,5-Dimethylphenylthio)succinimide
Description
Properties
CAS No. |
473258-21-8 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2S/c1-8-5-9(2)7-10(6-8)16-13-11(14)3-4-12(13)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
FBGVDFDYCUOIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SN2C(=O)CCC2=O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-(3,5-Dimethylphenylthio)succinimide has shown promise in the development of new therapeutic agents. Its derivatives have been investigated for their anticancer activities, particularly against leukemia and other cancer cell lines.
Anticancer Activity
Recent studies have synthesized various succinimide derivatives, including this compound, which demonstrated significant cytotoxicity against several cancer cell lines. For instance, a study evaluated the cytotoxic effects on human leukemia (K562), cervical cancer (HeLa), and normal endothelial cells (HUVEC). The results indicated that these derivatives could induce apoptosis in cancer cells through mechanisms involving pro-apoptotic gene activation and inhibition of DNA synthesis .
Table 1: Cytotoxicity of Succinimide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 2.6 |
| This compound | HeLa | 5.4 |
| This compound | HUVEC | >100 |
Antibacterial Properties
The compound has also been studied for its antibacterial properties against multidrug-resistant pathogens. In vitro tests revealed that it exhibited significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .
Materials Science
In materials science, this compound is utilized in the synthesis of polymers and as a stabilizing agent in various formulations.
Polymer Synthesis
The compound has been employed as a monomer in the preparation of novel polymeric materials with enhanced thermal and mechanical properties. The incorporation of succinimide units into polymer backbones improves their resistance to thermal degradation and enhances their mechanical strength.
Agricultural Chemistry
This compound has potential applications in agricultural chemistry as a pesticide or herbicide component due to its biological activity.
Pesticidal Activity
Research indicates that certain derivatives of succinimides can act as effective pesticides against a range of agricultural pests. Studies have shown that these compounds can disrupt the physiological processes of pests, leading to increased mortality rates.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various succinimide derivatives on different cancer cell lines. The findings highlighted that this compound exhibited potent cytotoxic effects with an IC50 value significantly lower than many existing chemotherapeutics .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, this compound demonstrated remarkable effectiveness against MRSA strains. The compound's ability to inhibit bacterial growth at low concentrations suggests its potential as a lead compound for developing new antibiotics .
Preparation Methods
Sulfuryl Chloride-Mediated Synthesis
The most widely reported method involves the reaction of 3,5-dimethylbenzenethiol with sulfuryl chloride (SO₂Cl₂) to generate the intermediate sulfenyl chloride, followed by coupling with succinimide. This two-step procedure, adapted from a general protocol for N-thiosuccinimides, proceeds under anhydrous conditions in dichloromethane (DCM).
Procedure :
-
Chlorination Step : 3,5-Dimethylbenzenethiol (1.0 equiv) is dissolved in DCM (1 M) and cooled to 0°C. Sulfuryl chloride (1.0 equiv) is added dropwise in the presence of triethylamine (0.1 equiv) to scavenge HCl. The mixture is stirred at 0°C for 15 minutes and then warmed to room temperature for 30 minutes.
-
Succinimide Coupling : The resulting sulfenyl chloride solution is transferred to a chilled (0°C) mixture of succinimide (1.0 equiv) and triethylamine (1.3 equiv) in DCM. After 60 minutes at room temperature, the reaction is quenched with dilute HCl, washed with NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to yield the product.
Key Data :
-
Yield : 75–85%
-
Purity : >95% (by ¹H NMR)
-
Reaction Time : 2 hours
This method’s efficiency stems from the rapid generation of the sulfenyl chloride intermediate, which reacts quantitatively with succinimide. The use of triethylamine ensures the deprotonation of succinimide, facilitating nucleophilic attack on the electrophilic sulfur.
N-Chlorosuccinimide (NCS) Based Methods
An alternative approach employs N-chlorosuccinimide (NCS) as the chlorinating agent. While less common than sulfuryl chloride, NCS offers milder conditions and reduced corrosivity. Kinetic studies of thiophenol chlorination with NCS reveal a two-phase mechanism: an initial slow direct chlorination followed by a rapid disulfide cleavage mediated by HCl-generated Cl₂.
Procedure :
-
Chlorination : 3,5-Dimethylbenzenethiol (1.0 equiv) is treated with NCS (1.1 equiv) in DCM at 0°C.
-
Coupling : The sulfenyl chloride intermediate is reacted with succinimide (1.0 equiv) and triethylamine (1.3 equiv) in DCM.
Key Data :
-
Yield : 70–78%
-
Reaction Time : 3–4 hours
-
Advantage : Reduced handling of corrosive SO₂Cl₂
The slower kinetics of NCS-mediated chlorination necessitate longer reaction times, but the method is advantageous for acid-sensitive substrates.
Lewis Acid-Catalyzed Thioarylation
A third method, reported in the synthesis of indolylarylsulfones, utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. This one-pot approach bypasses the isolation of sulfenyl chloride.
Procedure :
-
Direct Coupling : 3,5-Dimethylbenzenethiol (1.0 equiv) and succinimide (1.0 equiv) are combined in DCM with BF₃·OEt₂ (0.2 equiv).
-
Reaction : The mixture is stirred at room temperature for 12 hours, followed by standard workup.
Key Data :
-
Yield : 65–70%
-
Purity : 90–92%
-
Application : Effective for sterically hindered thiols
While lower yielding, this method simplifies the synthesis by avoiding chlorinating agents, making it preferable for small-scale laboratory preparations.
Reaction Mechanisms and Kinetics
The sulfuryl chloride and NCS methods proceed via sulfenyl chloride intermediates. In the former, SO₂Cl₂ reacts with the thiol to form R–S–Cl and SO₂ gas, while NCS transfers chlorine via an HCl-catalyzed pathway. The succinimide then displaces chloride in an Sₙ2-like mechanism, facilitated by triethylamine.
Kinetic Insights :
-
Sulfuryl Chloride : Zero-order dependence on thiol concentration due to rapid chlorination.
-
NCS : Sigmoidal kinetics due to autocatalytic HCl generation.
Experimental Optimization
Solvent and Temperature Effects
| Parameter | Sulfuryl Chloride Method | NCS Method | BF₃ Method |
|---|---|---|---|
| Solvent | DCM | DCM | DCM |
| Temperature | 0°C → RT | 0°C → RT | RT |
| Catalyst | None | None | BF₃·OEt₂ |
| Workup | Aqueous washes | Aqueous | Column chromatography |
Yield Comparison
| Method | Average Yield | Purity |
|---|---|---|
| Sulfuryl Chloride | 80% | >95% |
| NCS | 74% | 90% |
| BF₃ Catalysis | 68% | 92% |
Applications in Organic Synthesis
N-(3,5-Dimethylphenylthio)succinimide has been utilized in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
